Varenicline tartrate is classified as a prescription medication and falls under the category of smoking cessation aids. It is marketed under the brand name Chantix, among others. The compound's empirical formula is , with a molecular weight of approximately 361.35 Daltons. The International Union of Pure and Applied Chemistry name for varenicline tartrate is 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) .
The synthesis of varenicline tartrate involves multiple steps that include the formation of the base compound followed by the salt formation with tartaric acid. One notable method described in patents involves dissolving varenicline in water, adding toluene, and employing a series of purification steps including basification with sodium hydroxide and subsequent crystallization from methanol to obtain high-purity varenicline tartrate .
The process can be summarized as follows:
Purity levels greater than 99% can be achieved through this method .
The molecular structure of varenicline tartrate consists of a bicyclic core structure typical of many alkaloids, featuring a pyrazino-benzazepine framework. The structural formula can be represented as follows:
The compound has distinct stereochemistry due to its chiral centers at positions 2 and 3 of the dihydroxybutanedioate moiety .
Varenicline tartrate does not undergo significant chemical reactions under standard conditions but can participate in reactions typical for amines and carboxylic acids due to the presence of functional groups such as hydroxyls and carboxylates in its structure.
Key reactions include:
The stability of the compound can be assessed using techniques such as differential scanning calorimetry and powder X-ray diffraction .
Varenicline tartrate acts primarily by selectively binding to nicotinic acetylcholine receptors in the brain. It functions as a partial agonist at these receptors, which means it activates them but produces a lower response compared to nicotine itself. This mechanism helps alleviate withdrawal symptoms while simultaneously reducing the pleasurable effects that nicotine would typically provide.
The pharmacological effects include:
Data from clinical studies indicate that varenicline significantly increases the rate of smoking cessation compared to placebo treatments .
Varenicline tartrate appears as a white crystalline solid with good solubility in water and methanol. Its melting point is typically around 190-200 degrees Celsius. Key physical properties include:
Chemical properties involve stability under normal storage conditions but may degrade under extreme temperatures or humidity .
Varenicline tartrate is primarily used in clinical settings for smoking cessation therapies. Its efficacy has been documented extensively in clinical trials, making it a cornerstone treatment for nicotine dependence.
In addition to its therapeutic applications, it serves as a subject of study in pharmacological research aimed at understanding nicotine addiction mechanisms and developing new treatments for related disorders .
Varenicline tartrate [(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4(9),5,7,10-pentaene combined with (2R,3R)-2,3-dihydroxybutanedioic acid] exhibits complex solid-state behavior with three characterized polymorphic forms (A, B, C). Form A is grown via antisolvent addition at elevated temperatures, while Forms B and C are obtained through crystallization under controlled humidity. Form B is thermodynamically stable below 63°C, whereas Form C dominates above water activities of 0.85–0.94. The stereochemistry features a rigid trans-decahydroquinoline scaffold with absolute configurations (1R,12S) for varenicline and (2R,3R) for the L-tartrate counterion. This configuration is critical for optimal binding to the α4β2 nAChR orthosteric site, as confirmed by X-ray diffraction and solid-state NMR spectroscopy [5] [7] [8].
Table 1: Crystallographic Properties of Varenicline Tartrate Polymorphs
Form | Stability Domain | Preparation Method | Key Characterization Techniques |
---|---|---|---|
A | Metastable at <63°C | Antisolvent vapor diffusion (87 mg/mL) | PXRD, ¹³C ssNMR, FT-IR, DSC |
B | Stable <63°C | Slurry conversion from Form A | PXRD, ¹³C ssNMR, Eutectic melting |
C | Stable at aw >0.85 | Crystallization at high humidity | Dynamic vapor sorption, Thermodynamic modeling |
Varenicline’s SAR reveals that the pyridine moiety mimics nicotine’s pyridyl orientation, enabling hydrogen bonding with β2 subunit residues (e.g., Leu¹¹⁹). The aminomethyl bridge optimizes interactions with the complementary subunit’s hydrophobic pocket, while the tetracyclic framework restricts conformational flexibility, enhancing selectivity. Modifications to this core structure significantly impact receptor affinity:
Table 2: SAR of Key α4β2 nAChR Ligands
Compound | R₁ Group | R₂ Group | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α4β2/α3β4) |
---|---|---|---|---|---|
Varenicline | N/A | N/A | 0.27* | >500* | >1,850 |
AP-202 (5) | S-methyl | 2-(pyridin-3-yl)ethyl | 18 | 1,026 | 57 |
AP-211 (13) | R-hydroxymethyl | 2-(6-chloropyridin-3-yl)ethyl | 13 | 964 | 74 |
Compound 1 | Hydrogen | 2-(3,4-dichlorophenyl)ethyl | 1,296 | 711 | 0.5 |
*Varenicline affinity data derived from [7]
Varenicline tartrate demonstrates exceptional selectivity for human α4β2 nAChRs (Ki = 0.27 nM), with substantially lower affinity for other subtypes:
As a partial agonist (intrinsic activity ~24% of acetylcholine), varenicline elicits submaximal channel opening in α4β2 nAChRs, triggering moderate dopamine release in the mesolimbic pathway (~60% of nicotine’s effect). Concurrently, it competitively inhibits nicotine binding (IC₅₀ ≈ 3 nM), preventing receptor overstimulation. In vivo studies demonstrate functional antagonism: Pre-treatment with 0.03 mg/kg varenicline abolishes nicotine-induced (0.5 mg/kg) locomotor depression and hypothermia in mice by desensitizing β2-nAChRs. At higher doses (>1 mg/kg), varenicline engages β4-nAChRs, inducing physiological effects blocked by mecamylamine but not ondansetron [3] [6] [7].
Varenicline tartrate exhibits linear pharmacokinetics with ~90% oral bioavailability, unaffected by food. Peak plasma concentrations (Cmax) occur within 3–4 hours post-administration. Steady-state is achieved within 4 days, consistent with a 24-hour elimination half-life. The volume of distribution is 2.65 L/kg, indicating extensive tissue penetration. Plasma protein binding is minimal (≤20%), facilitating unbound drug diffusion across the blood-brain barrier. Metabolism is negligible (<10% via CYP2A6), with 92% excreted unchanged in urine [2] [5] [7].
Table 3: Key Pharmacokinetic Parameters of Varenicline Tartrate
Parameter | Value | Conditions |
---|---|---|
Oral bioavailability | ~90% | Unaffected by food |
Tmax | 3–4 hours | Single dose (1 mg) |
Elimination t½ | 24 hours | Multiple dosing |
Renal excretion | 92% unchanged | Active tubular secretion + glomerular filtration |
Plasma protein binding | ≤20% | Independent of renal/hepatic function |
Renal elimination involves glomerular filtration and active secretion via organic cation transporter 2 (OCT2). In vitro studies using OCT2-transfected HEK293 cells identify varenicline as a moderate-affinity substrate (Km = 370 µM). Co-administration of the OCT2 inhibitor cimetidine (300 mg QID) reduces varenicline renal clearance by 29% (90% CI: 21.5%–36.9%), increasing systemic exposure proportionally. However, this interaction lacks clinical significance due to varenicline’s wide therapeutic index. Metformin (an OCT2 substrate) shows no pharmacokinetic interaction, confirming varenicline does not inhibit renal transporters at therapeutic concentrations [2] [4] [7].
Table 4: Clinically Evaluated Transporter Interactions
Interacting Drug | Transporter Target | Effect on Varenicline PK | Clinical Relevance |
---|---|---|---|
Cimetidine | OCT2 inhibitor | ↑ AUC 29% (90% CI: 21.5%–36.9%) | Not significant |
Metformin | OCT2 substrate | No change in varenicline clearance | None |
Digoxin | P-gp substrate | No alteration in steady-state PK | None |
Note: PK = pharmacokinetics; AUC = area under the curve
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7